N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine

Vue d'ensemble

Description

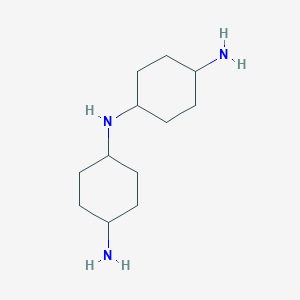

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is a chemical compound with the molecular formula C12H25N3. It is a diamine derivative featuring two cyclohexane rings connected by a diamine group, with an amino group attached to the fourth carbon of one of the rings. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Reduction of Diamine Derivatives: One common synthetic route involves the reduction of a suitable diamine derivative, such as 1,4-cyclohexanediamine, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Amination of Cyclohexane Derivatives: Another method involves the amination of cyclohexane derivatives, where an amine group is introduced to the cyclohexane ring through reactions with ammonia or primary amines under high pressure and temperature.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, is maintained.

Continuous Flow Processes: Continuous flow reactors are also employed for large-scale production, offering advantages in terms of efficiency and consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form amines or diamines, typically using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution Reactions: Substitution reactions can occur at the amino groups, where the amino hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and catalytic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogenation catalysts.

Substitution: Alkyl halides, acyl chlorides, and strong bases.

Major Products Formed:

Oxidation Products: Cyclohexanone derivatives, amino alcohols.

Reduction Products: Cyclohexylamine derivatives, diamines.

Substitution Products: Alkylated or acylated amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

ACD serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for the development of drugs targeting multiple biological pathways.

Key Applications:

- Anticancer Agents : ACD derivatives have been utilized in synthesizing anti-tumor agents. For instance, trans-1,4-cyclohexanediamine is involved in creating inhibitors for Polo-like kinase 1 (PLK1), which is essential for cell division and has been targeted in leukemia treatments .

- Antimicrobial Compounds : Research has indicated that ACD-based compounds exhibit activity against intracellular parasites like Leishmania donovani, with modifications leading to improved potency .

- Chiral Auxiliaries : ACD acts as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. It has been successfully employed in the synthesis of various bioactive molecules .

Materials Science

In materials science, ACD is utilized to create advanced polymers and composites due to its unique chemical properties.

Key Applications:

- Polymer Synthesis : ACD is used as a curing agent in epoxy resins and polyimides, improving thermal stability and mechanical properties. Its incorporation leads to materials suitable for high-performance applications .

- Nanocomposites : The compound has been investigated for use in nanocomposite materials where it enhances the interfacial adhesion between the matrix and fillers, resulting in improved mechanical performance .

Catalysis

ACD derivatives are employed as catalysts or ligands in various organic reactions, showcasing their versatility.

Key Applications:

- Catalytic Reactions : ACD-based ligands have been reported to facilitate enantioselective reactions, such as Diels-Alder reactions and alkylation processes, yielding high enantiomeric excess .

- Biocatalysis : Recent studies have explored the use of ACD in biocatalytic processes for synthesizing complex organic molecules, demonstrating its potential to streamline synthetic pathways .

Case Study 1: Anticancer Drug Development

A recent study highlighted the synthesis of a series of ACD derivatives that showed potent activity against cancer cell lines. The compounds were tested for their ability to inhibit tumor growth in vivo using mouse models. Results indicated significant tumor suppression compared to controls, marking them as promising candidates for further development .

Case Study 2: Polymer Applications

In a comparative study on polymer properties, ACD was used as a curing agent in epoxy formulations. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional curing agents. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications .

Table 1: Summary of Medicinal Applications of ACD Derivatives

| Compound Name | Target Disease | Activity | Reference |

|---|---|---|---|

| PLK1 Inhibitor | Cancer | Antitumor | |

| Antimicrobial Compound | Leishmaniasis | Potent against L. donovani | |

| Chiral Auxiliary | Various | Asymmetric synthesis |

Table 2: Properties of ACD-Based Polymers

Mécanisme D'action

The mechanism by which N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the compound's structure and the biological system .

Comparaison Avec Des Composés Similaires

1,4-Diaminocyclohexane: A closely related compound with two amino groups on the cyclohexane ring.

N-(4-Aminocyclohexyl)acetamide: Another derivative with an acetamide group attached to the amino group.

N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide: A compound featuring a pyrimidine ring attached to the amino group.

Uniqueness: N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is unique in its structural arrangement, providing distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.

Activité Biologique

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine, commonly referred to as a derivative of 1,4-cyclohexanediamine, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

This compound is characterized by its chiral amine structure, which is critical for its biological activity. The compound can be synthesized through various methods, including:

- Catalytic Reduction: Transforming lignin-derived dimers into 1,4-cyclohexanediamine using RANEY® Ni catalyst in a two-step process .

- Biocatalytic Routes: Employing enzymes to achieve stereoselective synthesis of cyclohexanol derivatives .

The structural formula is represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-negative bacteria. The compound has been shown to enhance the efficacy of traditional antibiotics through synergistic effects. For instance, it was found to significantly lower the minimum inhibitory concentration (MIC) when combined with rifampicin against strains such as E. coli and K. pneumoniae (see Table 1).

| Strain | MIC (μg/mL) | Combination MIC (μg/mL) | FICI |

|---|---|---|---|

| E. coli ATCC 25922 | 16 | 1 | <0.5 |

| K. pneumoniae ATCC 13883 | >128 | 2 | ≤0.039 |

| A. baumannii ATCC 9955 | 32 | 2 | 0.125 |

Table 1: Synergistic effects of this compound with rifampicin against Gram-negative bacteria.

The biological activity of this compound is primarily attributed to its ability to permeabilize bacterial outer membranes. This mechanism enhances the uptake of antibiotics into bacterial cells, thereby increasing their effectiveness. Studies indicate that the compound's positively charged moieties play a crucial role in disrupting membrane integrity .

Case Study 1: Antitumor Activity

In a notable study involving platinum(II) complexes with this compound, researchers observed significant antitumor activity against various cancer cell lines. The complexes demonstrated enhanced cytotoxicity compared to traditional chemotherapeutic agents, suggesting potential applications in cancer therapy .

Case Study 2: Synthesis and Application in Drug Development

Another research effort focused on synthesizing this compound derivatives for use as pharmacological agents targeting specific diseases such as visceral leishmaniasis. The study highlighted the compound's versatility in drug development due to its structural properties that facilitate binding to biological targets .

Propriétés

IUPAC Name |

4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPWZDGHWDCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329084 | |

| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5123-26-2 | |

| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.